2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide
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Overview
Description
2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a piperidine ring, and a formamidoacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(prop-2-yn-1-yl)piperidine. This can be achieved through the alkylation of piperidine with propargyl bromide in the presence of a base such as potassium carbonate.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be done via a nucleophilic aromatic substitution reaction where the piperidine intermediate reacts with 4-fluorobenzyl chloride under basic conditions.
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Formamidoacetamide Formation: : The final step is the formation of the formamidoacetamide moiety. This can be achieved by reacting the intermediate with formamide and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide can significantly alter its chemical properties, such as electronegativity and metabolic stability, making it unique compared to its analogs
Properties
IUPAC Name |
N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-9-21-10-7-13(8-11-21)17(23)20-15(16(19)22)12-3-5-14(18)6-4-12/h1,3-6,13,15H,7-11H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMJCUPVGZSPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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